2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidin-5-yl sulfanyl acetamide derivative featuring a 1-ethyl group, a 6-[(4-fluorophenyl)methyl] substituent, and a 3-methyl group on the pyrazolo-pyrimidinone core. The fluorine atoms enhance lipophilicity and metabolic stability, while the sulfanyl linker may influence electronic properties and binding interactions .
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)13-17-6-10-19(26)11-7-17)34-14-20(32)27-12-16-4-8-18(25)9-5-16/h4-11H,3,12-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXQQHWLKJEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a novel pyrazolopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C22H24F2N4O2S, and it possesses unique functional groups that contribute to its biological effects.
Research indicates that compounds within the pyrazolopyrimidine class often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
- Antimicrobial Activity : Some studies suggest potential efficacy against various pathogens.
- Cell Cycle Arrest : Certain analogs have demonstrated the ability to induce cell cycle arrest in cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines. For example:
- Mechanistic Insights : The compound's ability to inhibit Aurora-A kinase has been linked to its anticancer effects, with reported IC50 values around 0.16 µM .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have shown activity against various bacterial strains and fungi, indicating a possible broad-spectrum antimicrobial effect.
Study 1: Anticancer Efficacy
A study conducted by Li et al. evaluated the anticancer efficacy of a related pyrazolopyrimidine derivative. The compound displayed significant inhibition of tumor growth in vivo models, with effective doses leading to complete tumor regression in certain cases .
Study 2: Pharmacokinetic Profile
Research on the pharmacokinetics of pyrazolopyrimidine derivatives highlighted their metabolic stability and bioavailability. One study reported that a closely related compound maintained significant plasma concentrations over extended periods post-administration, suggesting favorable pharmacokinetic properties .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues are summarized below:
Key Observations :
- Substituent Effects :
- The 4-fluorobenzyl group in the target compound and enhances lipophilicity and metabolic stability compared to the 4-methoxybenzyl group in .
- The N-(4-fluorophenyl)methyl acetamide substituent (target) may engage in π-π stacking or hydrogen bonding, unlike the N-(3-methylphenyl) group in , which is more sterically hindered .
Functional Implications of Substituent Differences
- Electron-Withdrawing vs. The sulfanyl linker in the target compound may offer greater conformational flexibility compared to sulfonamide derivatives (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
